molecular formula C8H7BrN2O B12531895 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-

1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-

Cat. No.: B12531895
M. Wt: 227.06 g/mol
InChI Key: HHCNRRNCELPTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- is a brominated heterocyclic compound featuring a pyrrolopyridine core with a hydroxymethyl (-CH2OH) group at the 1-position and a bromine atom at the 5-position. This structure is critical for its physicochemical and biological properties.

For example, compound 12 in was synthesized by reacting an aldehyde with phenylmagnesium bromide, yielding a benzhydryl methanol derivative . Similarly, the target compound may arise from reduction or nucleophilic addition to a pyrrolopyridine-carbaldehyde precursor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(5-bromopyrrolo[2,3-b]pyridin-1-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-3-6-1-2-11(5-12)8(6)10-4-7/h1-4,12H,5H2

InChI Key

HHCNRRNCELPTDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=C(C=C21)Br)CO

Origin of Product

United States

Preparation Methods

Bromination Strategies at the 5-Position

Direct Bromination of Pyrrolo[2,3-b]pyridine

Bromination of the parent 1H-pyrrolo[2,3-b]pyridine scaffold is a critical first step. Two primary methods are employed:

Electrophilic Bromination

Using bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes achieves regioselective bromination at the 5-position. This method yields 5-bromo-1H-pyrrolo[2,3-b]pyridine with ~85% efficiency. Side products, such as 3,5-dibromo derivatives, form if reaction times exceed 1 hour.

N-Bromosuccinimide (NBS) Mediated Bromination

NBS in dichloromethane or THF with triethylamine (TEA) as a base provides milder conditions (room temperature, 1–16 hours). This method minimizes di-bromination and improves selectivity (yield: 78–92%). For example:

5-bromo-1H-pyrrolo[2,3-b]pyridine:  
NBS (1.2 equiv), TEA (1.5 equiv), DCM, 25°C, 4 hours → 89% yield  

Functionalization at the 1-Position: Hydroxymethylation

Tosyl Protection/Deprotection Strategy

To introduce the hydroxymethyl group, the pyrrole nitrogen is first protected to avoid side reactions:

  • Tosylation : Treat 5-bromo-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride (TsCl) in dichloromethane and aqueous NaOH. This forms 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (yield: 91–95%).
  • Hydroxymethylation : React the tosylated intermediate with formaldehyde (HCHO) under basic conditions (K₂CO₃, DMF, 80°C). This introduces the hydroxymethyl group via nucleophilic addition (yield: 65–72%).
  • Deprotection : Remove the tosyl group using 6N NaOH in methanol under reflux (2 hours, 98% yield).

Direct Hydroxymethylation via Mannich Reaction

An alternative single-step approach uses the Mannich reaction:

  • React 5-bromo-1H-pyrrolo[2,3-b]pyridine with formaldehyde and a secondary amine (e.g., morpholine) in ethanol at 50°C.
  • This yields 1-(morpholinomethyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine, which is hydrolyzed with HCl to the hydroxymethyl derivative (overall yield: 58%).

Multi-Step Synthesis from Pyridine Derivatives

Suzuki Coupling Followed by Hydroxymethylation

A modular approach starts with a halogenated pyridine precursor:

  • Suzuki Coupling : React 5-bromo-3-iodo-pyridine with phenylboronic acid under Pd(dppf)Cl₂ catalysis to install aryl groups.
  • Cyclization : Treat the intermediate with potassium tert-butoxide in tert-butanol at 85°C to form the pyrrolo[2,3-b]pyridine core.
  • Hydroxymethylation : As described in Section 2.1.

Reductive Amination Pathway

For scaled-up synthesis:

  • Nitration : Introduce a nitro group at the 3-position using HNO₃/H₂SO₄.
  • Reduction : Reduce the nitro group to an amine with H₂/Pd-C.
  • Condensation : React the amine with glyoxylic acid to form the hydroxymethyl group (yield: 62%).

Optimization and Side Reactions

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 80–85°C (Suzuki) ±15%
Solvent Dioxane/water (4:1) Maximizes Pd activity
Catalyst Loading 5 mol% Pd(dppf)Cl₂ Prevents overcoupling
Brominating Agent NBS (1.2 equiv) Reduces di-halogenation

Common Side Reactions

  • Di-bromination : Occurs with excess Br₂ or prolonged reaction times.
  • N-Oxidation : Using strong oxidants (e.g., H₂O₂) converts the pyrrole nitrogen to an N-oxide.
  • Ring-Opening : Harsh acidic conditions (e.g., concentrated HCl) degrade the pyrrolo[2,3-b]pyridine core.

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces challenges:

  • Cost Efficiency : NBS is preferred over Br₂ for safety and waste reduction.
  • Purification : Column chromatography is replaced with crystallization (solvent: ethyl acetate/hexane).
  • Catalyst Recycling : Pd catalysts are recovered via filtration over Celite.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Bromination : Using visible light and NBS to achieve 92% yield at 25°C.
  • Flow Chemistry : Continuous-flow systems reduce reaction times from hours to minutes.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom at the 5-position makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

Anticancer Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. A study demonstrated that a specific derivative exhibited IC50 values of 7 nM against FGFR1, indicating its strong inhibitory potential. This compound also inhibited the proliferation and induced apoptosis in breast cancer cells (4T1 cell line) while significantly reducing cell migration and invasion capabilities .

Case Study: FGFR Inhibition

  • Compound : 4h (a derivative of 1H-Pyrrolo[2,3-b]pyridine)
  • Target : FGFR1–3
  • IC50 Values :
    • FGFR1: 7 nM
    • FGFR2: 9 nM
    • FGFR3: 25 nM
  • Effects : Induced apoptosis and inhibited migration in breast cancer cells.

Neurological Applications

The anticonvulsant properties of 1H-Pyrrolo[2,3-b]pyridine derivatives have been explored due to their ability to modulate neurotransmitter systems. Research indicates that these compounds can exhibit significant activity in models of epilepsy and may serve as potential therapeutic agents for seizure disorders .

Case Study: Anticonvulsant Activity

  • Mechanism : Modulation of neurotransmitter release.
  • Findings : Certain derivatives showed efficacy comparable to standard anticonvulsants in animal models.

Anti-inflammatory and Analgesic Properties

Research has highlighted the anti-inflammatory and analgesic effects of these compounds. For instance, certain derivatives were found to be more effective than aspirin in pain models, suggesting their potential as non-opioid analgesics .

Case Study: Analgesic Activity

  • Comparative Analysis :
    • Some derivatives showed higher activity than aspirin.
    • Additional compounds demonstrated effects similar to morphine in pain relief assays.

Inhibition of SGK-1 Kinase Activity

Another significant application of 1H-Pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is involved in various cellular processes related to electrolyte balance and cell proliferation. Inhibiting SGK-1 may provide novel therapeutic strategies for conditions like hypertension and renal diseases .

Case Study: SGK-1 Inhibition

  • Target : SGK-1 kinase
  • Therapeutic Implications : Potential treatment for renal and cardiovascular diseases.

Antimicrobial Properties

Recent studies have also explored the antimicrobial activities of these compounds against various pathogens. The synthesis of novel derivatives has shown promising results against bacterial strains, indicating their potential as new antimicrobial agents .

Case Study: Antimicrobial Efficacy

  • Findings : Certain derivatives exhibited significant antibacterial activity.

Summary Table of Applications

Application AreaSpecific ActivityNotable Findings
AnticancerFGFR inhibitionIC50 values as low as 7 nM against FGFR1
NeurologicalAnticonvulsant effectsComparable efficacy to standard treatments
Anti-inflammatoryPain reliefMore effective than aspirin
Kinase InhibitionSGK-1 inhibitionPotential treatment for renal/cardiovascular issues
AntimicrobialActivity against pathogensSignificant antibacterial effects observed

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block the signaling pathways involved in cancer cell growth and survival .

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly impacts solubility, stability, and biological activity. Key analogs include:

Compound Name 1-Position Substituent Key Properties Reference
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Methyl (-CH3) Lipophilic; synthesized via NaH/MeI alkylation (75% yield). Lacks hydrogen-bonding capacity, reducing solubility compared to hydroxymethyl derivatives.
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (10) Tosyl (-SO2C6H4CH3) Bulky and electron-withdrawing; enhances stability for further functionalization. Used as an intermediate in Suzuki couplings (58% yield for compound 11 ).
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9) Benzyl (-CH2C6H5) Aromatic hydrophobicity; synthesized via N-alkylation (99% yield). Potential for π-π stacking in biological targets.
Target Compound Hydroxymethyl (-CH2OH) Polar, enabling hydrogen bonding; likely improves aqueous solubility. Susceptible to oxidation, requiring protection (e.g., silylation, as in ).

Substituent Variations at the 3- and 5-Positions

The 5-bromo group is a common feature, but the 3-position substituent modulates electronic and steric effects:

Compound Name 3-Position Substituent Biological Activity/Applications Reference
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Phenylethynyl (-C≡CPh) Intermediate for further functionalization; 51% yield. Used in kinase inhibitor research.
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (23) Nitro (-NO2) Electron-deficient; precursor for amino derivatives via reduction (e.g., compound 7a-f ).
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) Iodo (-I) Facilitates Sonogashira couplings; used to synthesize ethynyl derivatives (e.g., compound 20a ).
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Nicotinamide (-CONHC5H4N) Exhibits 99% purity and kinase inhibition; demonstrates the role of hydrogen-bonding motifs in bioactivity.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- is a compound belonging to the pyrrolopyridine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C8H7BrN2OC_8H_7BrN_2O, with a molecular weight of 227.06 g/mol. The presence of the bromine atom at the 5-position on the pyridine ring enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
IUPAC Name(5-bromopyrrolo[2,3-b]pyridin-1-yl)methanol
InChI KeyHHCNRRNCELPTDJ-UHFFFAOYSA-N
Canonical SMILESC1=CN(C2=NC=C(C=C21)Br)CO

The biological activity of 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation and differentiation processes. This inhibition can disrupt signaling pathways associated with cancer cell growth and survival, making it a candidate for anticancer therapy .

Anticancer Properties

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- can induce apoptosis in various cancer cell lines by inhibiting FGFR signaling pathways. For instance, a study reported that treatment with this compound resulted in reduced viability of breast cancer cells by inducing cell cycle arrest and apoptosis .

Antiviral and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential antiviral and anti-inflammatory activities. Studies suggest that it may inhibit viral replication by interfering with viral polymerase activity. Furthermore, it has been observed to reduce pro-inflammatory cytokine production in cellular models, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have explored the efficacy of 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- in different biological contexts:

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound led to a significant decrease in cell proliferation and an increase in apoptotic markers (e.g., cleaved caspase-3) compared to untreated controls.
  • Viral Infection Model : In vitro assays demonstrated that the compound effectively inhibited replication of the influenza virus in MDCK cells, suggesting its potential utility as an antiviral agent.
  • Inflammatory Response Model : In a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 production, highlighting its anti-inflammatory properties.

Comparison with Related Compounds

To further understand the unique biological activity of 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-, it is beneficial to compare it with similar compounds:

CompoundStructure ComparisonBiological Activity
1H-Pyrrolo[2,3-b]pyridine-1-methanol Bromine substitution enhances reactivityAnticancer, antiviral
5-Chloro derivative Chlorine substitution may reduce potencyAnticancer (less effective)
5-Fluoro derivative Fluorine may alter pharmacokineticsAnticancer (variable effects)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.